

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid CAS number lookup

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Compound of Interest

Compound Name: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

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Technical Guide: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid

CAS Number: 135355-96-3[1][2]

This technical guide provides an in-depth overview of **(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid**, also known as fumaric acid mono-tert-butyl ester. This compound serves as a valuable building block in pharmaceutical research and drug development. Its applications primarily lie in its use as a reactant for the synthesis of specialized molecules, including cysteine protease inhibitors and components of pulmonary drug delivery systems.[1][2]

Physicochemical Properties

(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid is a white solid at room temperature.[1] Its key quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ O ₄	[1][2]
Molecular Weight	172.18 g/mol	[2]
Melting Point	65-68 °C	[1]
Boiling Point (Predicted)	273.8 ± 23.0 °C	[1]
Density (Predicted)	1.130 ± 0.06 g/cm ³	[1]
pKa (Predicted)	3.35 ± 0.10	[1]
Solubility	Slightly soluble in Chloroform, DMSO (sonicated), and Methanol (sonicated).	[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).	[1]

Synthesis and Experimental Protocols

The synthesis of **(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid** typically involves the mono-esterification of fumaric acid or the isomerization of its maleic acid counterpart, maleic acid mono-tert-butyl ester. Below is a representative experimental protocol for its preparation.

Representative Synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid

This protocol is based on general methods for the synthesis of fumaric acid monoesters.

Objective: To synthesize **(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid** from maleic anhydride and tert-butanol.

Step 1: Formation of Maleic Acid Mono-tert-butyl Ester

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable inert solvent such as dichloromethane.

- Add an equimolar amount of tert-butanol to the solution.
- Optionally, a non-nucleophilic base can be added to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude maleic acid mono-tert-butyl ester.

Step 2: Isomerization to Fumaric Acid Mono-tert-butyl Ester

- The crude maleic acid mono-tert-butyl ester is dissolved in a high-boiling point solvent.
- A catalytic amount of an isomerization agent (e.g., thiourea or a strong acid) is added.
- The reaction mixture is heated to a temperature typically ranging from 180 to 240 °C for 1 to 6 hours. The progress of the isomerization is monitored by techniques such as ^1H NMR spectroscopy or HPLC.
- After completion, the reaction mixture is cooled to room temperature.
- The product is then purified by recrystallization or column chromatography to yield pure **(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid**.

Spectroscopic Characterization (Expected)

While specific experimental spectra for this compound are not readily available in the provided search results, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on its structure and data from similar fumarate derivatives.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	~6.8-7.0	Doublet	1H	Olefinic CH
~6.8-7.0	Doublet	1H	Olefinic CH	
~1.5	Singlet	9H	-C(CH ₃) ₃	
^{13}C NMR	~169	Carbonyl	Carboxylic acid C=O	
~165	Carbonyl	Ester C=O		
~135	Olefinic	=CH		
~133	Olefinic	=CH		
~82	Quaternary	-C(CH ₃) ₃		
~28	Methyl	-C(CH ₃) ₃		

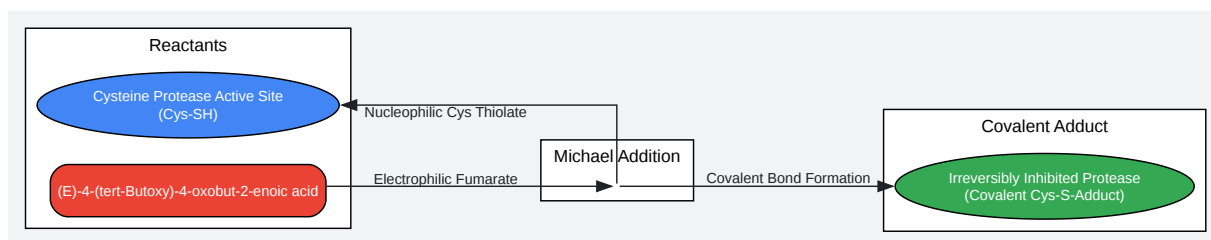
Applications in Drug Development

(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid is a key intermediate in the synthesis of pharmacologically relevant molecules.

- **Cysteine Protease Inhibitors:** This compound serves as a starting material for creating inhibitors of cysteine proteases.^{[1][2]} The fumarate moiety acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue in the enzyme's active site, leading to irreversible inhibition.^[3] Such inhibitors are investigated for the treatment of various diseases, including those caused by protozoan parasites.^[3]
- **Pulmonary Drug Delivery:** It is used in the preparation of Nε-fumaroylated diketopiperazine of L-Lysine (FDKP).^{[1][2]} FDKP can self-assemble into microparticles that are suitable for pulmonary drug delivery, offering a non-invasive route for administering therapeutics.

Mechanism of Action: Cysteine Protease Inhibition

The electrophilic nature of the double bond in the fumarate structure is key to its function as an irreversible cysteine protease inhibitor. The process is illustrated in the diagram below.



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Caption: Mechanism of irreversible inhibition of a cysteine protease.

The diagram above illustrates the covalent modification of a cysteine protease by **(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid**. The nucleophilic thiol group of the cysteine residue in the enzyme's active site attacks the electrophilic double bond of the fumarate derivative in a Michael addition reaction. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation of the protease.

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